1,2-Dichloroethane-1-sulfonyl fluoride
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Overview
Description
1,2-Dichloroethane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their stability and reactivity, making them valuable in various chemical processes. This compound is particularly notable for its applications in organic synthesis and as an intermediate in the production of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloroethane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethane with sulfuryl fluoride (SO2F2) under controlled conditions. This reaction typically requires a catalyst, such as iron (III) chloride (FeCl3), to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of electrochemical fluorination techniques. This method allows for the efficient conversion of 1,2-dichloroethane to the desired sulfonyl fluoride compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloroethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
1,2-Dichloroethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Chemical Biology: The compound is employed in the development of chemical probes and inhibitors for biological studies.
Drug Discovery: Its reactivity and stability make it a valuable intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-dichloroethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react readily with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including the development of covalent inhibitors that modify specific amino acid residues in proteins .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane-1-sulfonyl fluoride: Similar in structure but contains bromine atoms instead of chlorine.
1,2-Dichloroethane-1,1-difluoroethane: Contains additional fluorine atoms, leading to different reactivity and applications.
Uniqueness
1,2-Dichloroethane-1-sulfonyl fluoride is unique due to its specific combination of chlorine and sulfonyl fluoride groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and resistance to hydrolysis .
Properties
CAS No. |
1717-02-8 |
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Molecular Formula |
C2H3Cl2FO2S |
Molecular Weight |
181.01 g/mol |
IUPAC Name |
1,2-dichloroethanesulfonyl fluoride |
InChI |
InChI=1S/C2H3Cl2FO2S/c3-1-2(4)8(5,6)7/h2H,1H2 |
InChI Key |
JMHLQYNLKPPEFF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(S(=O)(=O)F)Cl)Cl |
Origin of Product |
United States |
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